molecular formula C18H17BrN2O B10876496 3-(4-bromophenyl)-2-(2-methylpropyl)quinazolin-4(3H)-one

3-(4-bromophenyl)-2-(2-methylpropyl)quinazolin-4(3H)-one

Cat. No.: B10876496
M. Wt: 357.2 g/mol
InChI Key: WNAHCGLQUOISQT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-isobutyl-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core substituted with a 4-bromophenyl group and an isobutyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-isobutyl-4(3H)-quinazolinone typically involves the condensation of 4-bromoaniline with isobutyl isocyanide, followed by cyclization. The reaction is generally carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-isobutyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

3-(4-Bromophenyl)-2-isobutyl-4(3H)-quinazolinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-isobutyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2-isobutyl-4(3H)-quinazolinone is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. Its isobutyl group and bromophenyl substitution make it a versatile scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C18H17BrN2O

Molecular Weight

357.2 g/mol

IUPAC Name

3-(4-bromophenyl)-2-(2-methylpropyl)quinazolin-4-one

InChI

InChI=1S/C18H17BrN2O/c1-12(2)11-17-20-16-6-4-3-5-15(16)18(22)21(17)14-9-7-13(19)8-10-14/h3-10,12H,11H2,1-2H3

InChI Key

WNAHCGLQUOISQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br

Origin of Product

United States

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